2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-methanesulfonylphenyl)acetamide
Description
This compound is a 1,5-benzodiazepine derivative functionalized with a thiophene ring at position 4, methyl groups at positions 7 and 8, and an acetamide moiety linked to a 4-methanesulfonylphenyl group.
Properties
IUPAC Name |
2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)-N-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-15-11-19-21(12-16(15)2)27(24(29)13-20(26-19)22-5-4-10-32-22)14-23(28)25-17-6-8-18(9-7-17)33(3,30)31/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHXZMKOJPZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-methanesulfonylphenyl)acetamide , with CAS number 1251709-23-5 , belongs to a class of benzodiazepine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 481.6 g/mol . The structure features a benzodiazepine core fused with a thiophene ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₃N₃O₄S₂ |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 1251709-23-5 |
Pharmacological Properties
Research indicates that benzodiazepine derivatives exhibit a range of pharmacological activities including:
- Antidepressant Effects : Compounds in this class have shown potential in treating anxiety and depression by modulating neurotransmitter systems.
- Anticancer Activity : Some studies suggest that similar benzodiazepine derivatives possess anticancer properties through mechanisms such as apoptosis induction in various cancer cell lines.
- Antimicrobial Properties : Benzodiazepines have been evaluated for their antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, it may exert anxiolytic and sedative effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antidepressant Activity : A study published in PubMed Central highlighted that similar benzodiazepine derivatives showed significant antidepressant-like effects in animal models . The mechanism was linked to increased GABAergic activity.
- Anticancer Potential : Research on triazepine derivatives indicated that they could induce apoptosis in cancer cells, suggesting that modifications to the benzodiazepine structure might enhance anticancer efficacy .
- Inhibition Studies : A recent study documented the inhibitory effects of related compounds on various enzymes, including α-glucosidase and β-glucosidase, indicating potential applications in diabetes management .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing thiophene derivatives and acetamides under acidic or basic conditions.
- Cyclization Reactions : Formation of the benzodiazepine ring through cyclization techniques involving appropriate reagents.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential therapeutic effects:
- Anxiolytic and Sedative Properties : Similar to other benzodiazepines, this compound may enhance the effect of gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to anxiolytic and sedative effects. Research indicates that modifications in the benzodiazepine structure can lead to variations in potency and side effects, making this compound a candidate for further pharmacological studies .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The incorporation of the thiophene ring may enhance this activity, making it a subject of interest for developing new antimicrobial agents .
- Anticancer Research : The compound's structural features may allow it to interact with biological targets involved in cancer progression. Investigations into its cytotoxicity against various cancer cell lines could provide insights into its potential as an anticancer agent.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthetic Intermediates : It can be utilized in the synthesis of more complex molecules or derivatives that exhibit enhanced biological activities. The ability to modify the thiophene and benzodiazepine moieties allows chemists to explore a wide range of derivatives for various applications .
Material Science
The unique chemical structure may also find applications in materials science:
- Development of New Materials : The compound could be explored for use in creating novel materials with specific electronic or optical properties due to the presence of conjugated systems within its structure .
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anxiolytic Activity
A study evaluated the anxiolytic effects of related benzodiazepines and suggested that derivatives with thiophene rings exhibited improved efficacy in reducing anxiety-like behaviors in animal models. This opens avenues for further exploration of 2-[7,8-dimethyl...]-N-(4-methanesulfonylphenyl)acetamide as a potential anxiolytic agent .
Case Study 2: Anticancer Potential
Research on structurally related benzodiazepines indicated promising anticancer activity against breast cancer cell lines. These findings support further investigation into how modifications in the structure of 2-[7,8-dimethyl...]-N-(4-methanesulfonylphenyl)acetamide might enhance its effectiveness against various cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds (Table 1) highlight key similarities and differences:
Spectral and Physicochemical Properties
IR Spectroscopy:
NMR Trends:
- Aromatic protons in thiophene (δ 6.8–7.5 ppm) and methanesulfonylphenyl (δ 7.6–8.1 ppm) groups would dominate the target’s ¹H-NMR spectrum, similar to sulfonylphenyl signals in [7–9] (δ 7.4–8.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
